molecular formula C15H14N2O2 B6506880 13-methyl-12-oxa-14,16-diazatetracyclo[11.3.1.0^{2,11}.0^{3,8}]heptadeca-2,4,6,8,10-pentaen-15-one CAS No. 899962-73-3

13-methyl-12-oxa-14,16-diazatetracyclo[11.3.1.0^{2,11}.0^{3,8}]heptadeca-2,4,6,8,10-pentaen-15-one

Cat. No. B6506880
CAS RN: 899962-73-3
M. Wt: 254.28 g/mol
InChI Key: SRINMZKYPYZOSF-UHFFFAOYSA-N
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Description

The compound “13-methyl-12-oxa-14,16-diazatetracyclo[11.3.1.0{2,11}.0{3,8}]heptadeca-2,4,6,8,10-pentaen-15-one” is a unique small molecule macrocycle . It has been studied for its spectrum selective kinase inhibition of CDKs, JAK2, and FLT3 .


Synthesis Analysis

The synthesis of this compound involves a series of unique small molecule macrocycles . The most promising leads were assessed in vitro for their inhibition of cancer cell proliferation, solubility, CYP450 inhibition, and microsomal stability .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing a total of 51 bonds; 33 non-H bond(s), 18 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 17 aromatic bond(s), 1 five-membered ring(s), 5 six-membered ring(s), 1 eight-membered ring(s), 1 nine-membered ring(s) .

Mechanism of Action

The compound acts as a potent inhibitor of cyclin-dependent kinases (CDKs), Janus kinase 2 (JAK2), and fms-like tyrosine kinase-3 (FLT3) for the treatment of cancer .

properties

IUPAC Name

13-methyl-12-oxa-14,16-diazatetracyclo[11.3.1.02,11.03,8]heptadeca-2(11),3,5,7,9-pentaen-15-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-15-8-11(16-14(18)17-15)13-10-5-3-2-4-9(10)6-7-12(13)19-15/h2-7,11H,8H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRINMZKYPYZOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC4=CC=CC=C43)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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